molecular formula C13H15N5O B14940388 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine

Cat. No.: B14940388
M. Wt: 257.29 g/mol
InChI Key: GLAHTOFLDQJCPY-UHFFFAOYSA-N
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Description

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a pyrimidine ring and a guanidine group, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Guanidine Group: The guanidine group can be introduced by reacting the pyrimidine derivative with an appropriate guanidine reagent, such as guanidine hydrochloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully reduced guanidine compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving guanidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)-2-phenylguanidine
  • 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-phenylguanidine

Uniqueness

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine is unique due to the presence of both the methyl-substituted pyrimidine ring and the methylphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine

InChI

InChI=1S/C13H15N5O/c1-8-4-3-5-10(6-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19)

InChI Key

GLAHTOFLDQJCPY-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N

Origin of Product

United States

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